molecular formula C8H12ClNO2S2 B2625562 (2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride CAS No. 2418681-09-9

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride

Cat. No.: B2625562
CAS No.: 2418681-09-9
M. Wt: 253.76
InChI Key: ZDXUGQZCPJJUHV-UHFFFAOYSA-N
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Description

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride is a chemical compound that features a thiophene ring substituted with a cyclopropylsulfonyl group and a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of (2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride is unique due to its combination of a cyclopropylsulfonyl group and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2.ClH/c9-5-6-3-4-12-8(6)13(10,11)7-1-2-7;/h3-4,7H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUGQZCPJJUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=C(C=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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